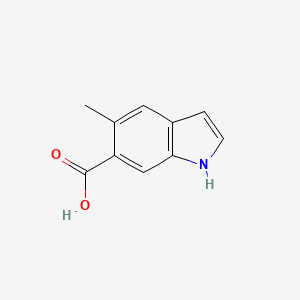

5-甲基-1H-吲哚-6-羧酸

描述

“5-methyl-1H-indole-6-carboxylic acid” is a substituted 1H-indole . It can be prepared by the esterification of indole-5-carboxylic acid . It has been used as a substrate for indigoid generation .

Synthesis Analysis

The synthesis of “5-methyl-1H-indole-6-carboxylic acid” involves the esterification of indole-5-carboxylic acid . It can also be used as a reactant in various processes such as the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .Molecular Structure Analysis

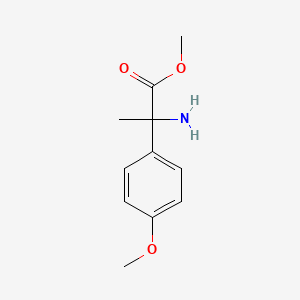

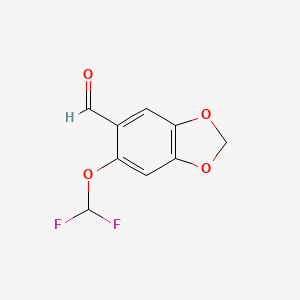

The molecular formula of “5-methyl-1H-indole-6-carboxylic acid” is C10H9NO2 . The molecular weight is 175.18 .Chemical Reactions Analysis

“5-methyl-1H-indole-6-carboxylic acid” can participate in various chemical reactions. For instance, it can be used in the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-methyl-1H-indole-6-carboxylic acid” include a melting point of 126-128 °C . The SMILES string representation is COC(=O)c1ccc2[nH]ccc2c1 .科学研究应用

吲哚合成和分类

吲哚生物碱,包括结构如5-甲基-1H-吲哚-6-羧酸的化合物,长期以来一直激发着有机合成化学家的灵感,因为它们具有复杂且具有生物活性的结构。吲哚合成技术已经显著发展,为将所有吲哚合成分类为九种战略方法提供了框架。这种分类有助于理解吲哚构建的新方法,突显了吲哚在有机化学中的重要性以及它们在药物开发和材料科学中的多样应用(Taber & Tirunahari, 2011)。

对生物催化剂抑制的影响

包括5-甲基-1H-吲哚-6-羧酸在内的羧酸表现出生物催化抑制特性,可能影响微生物生产过程。了解这些影响对于制定增强微生物鲁棒性的代谢工程策略至关重要,从而提高有价值化学品和生物燃料的生产(Jarboe, Royce, & Liu, 2013)。

药物合成应用

戊酸及其衍生物展示了用于药物合成的潜力,包括修改和连接药用试剂。羧酸的灵活性和独特性质,如5-甲基-1H-吲哚-6-羧酸,使其能够用于合成具有药用活性的功能基团,从而降低药物合成成本并简化生产步骤(Zhang et al., 2021)。

抗癌药物开发

涉及羧酸的Knoevenagel缩合反应在抗癌药物开发中起着重要作用。这种反应有助于生成α,β-不饱和酮/羧酸,为具有显著抗癌活性的化合物库做出贡献。这些方法强调了羧酸在药物化学中的重要性,用于针对各种癌症途径(Tokala, Bora, & Shankaraiah, 2022)。

安全和危害

“5-methyl-1H-indole-6-carboxylic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

未来方向

Indoles, both natural and synthetic, show various biologically vital properties . They play a main role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . The investigation of novel methods of synthesis and the construction of indoles as a moiety in selected alkaloids have attracted the attention of the chemical community . Future research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

属性

IUPAC Name |

5-methyl-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-4-7-2-3-11-9(7)5-8(6)10(12)13/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROWWHBJJVXFRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(=O)O)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-1H-indole-6-carboxylic acid | |

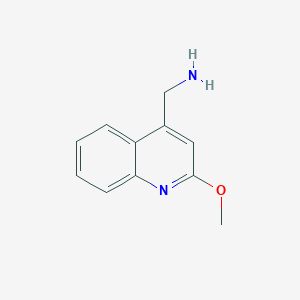

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-methyl-1-(3-methylbutyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B1423525.png)

![(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone](/img/structure/B1423528.png)

![methyl 2-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1423533.png)